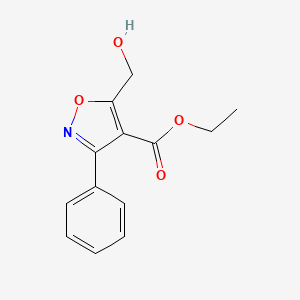

Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(hydroxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(8-15)18-14-12(11)9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLKCZAQGPKKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-phenyl-2-propynoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(carboxymethyl)-3-phenylisoxazole-4-carboxylate.

Reduction: Formation of ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Reactivity and Bioactivity

- Hydroxymethyl vs. Bromomethyl : The hydroxymethyl group in the target compound is less reactive than the bromomethyl group in compound 53, making it more stable under physiological conditions. Bromomethyl derivatives are intermediates for further substitutions (e.g., nucleophilic displacement) .

- Ester vs. Carboxylic Acid/Amide : Ethyl esters (target compound) are hydrolytically stable compared to carboxylic acids (e.g., compound 41p in ) but less stable than amides (e.g., compound 4e in ). Amides exhibit prolonged metabolic stability due to resistance to esterases .

Structural and Crystallographic Insights

- Crystal Packing : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () forms planar isoxazole rings with weak intermolecular C–H···O interactions. The hydroxymethyl analog may exhibit stronger hydrogen bonding due to the –OH group, affecting solubility and crystal morphology .

- Positional Isomerism : Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate () has the carboxylate at position 3 instead of 4, altering dipole moments and biological target interactions .

Biological Activity

Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate is a compound that belongs to the isoxazole family, which is known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate features a hydroxymethyl group that enhances its reactivity and potential interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, making it a valuable candidate in medicinal chemistry.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate | C₁₃H₁₅N₁O₄ | Contains a hydroxymethyl group, potential anticancer properties |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C₁₃H₁₃N₁O₃ | Lacks hydroxymethyl; different biological activity |

| Ethyl 5-bromo-3-phenylisoxazole-4-carboxylate | C₁₃H₁₂BrN₁O₄ | Investigated for antimicrobial and anticancer properties |

Anticancer Properties

Research indicates that Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate exhibits significant anticancer activity. It has been identified as a histone deacetylase (HDAC) inhibitor , which is crucial for regulating gene expression in cancer cells. By inhibiting HDAC, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it could serve as a lead compound in developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Other Pharmacological Activities

Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate has been explored for other pharmacological activities, including:

- Anti-inflammatory effects : It may inhibit enzymes involved in the inflammatory response.

- Anticonvulsant properties : Similar compounds have shown promise in treating seizure disorders .

The biological activity of Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, altering their activity and leading to downstream effects on cellular processes.

- Receptor Modulation : It may act on various receptors involved in signal transduction pathways, influencing cellular responses.

- Covalent Bond Formation : The hydroxymethyl group allows for covalent interactions with nucleophilic sites on proteins, enhancing its binding affinity and specificity .

Study on Anticancer Activity

A study conducted on the effects of Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate on breast cancer cell lines demonstrated that treatment led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, Ethyl 5-(hydroxymethyl)-3-phenylisoxazole-4-carboxylate was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Q & A

Q. How is regioselectivity achieved during isoxazole ring formation?

- Regioselectivity is controlled by steric and electronic factors. Bulky substituents at the 3-position (e.g., phenyl) direct cyclization to the 5-position. Polar solvents (e.g., ethanol) stabilize transition states, favoring the desired regioisomer .

Data Analysis and Reporting

Q. How should researchers document crystallographic data for reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.